Tazofelone

Übersicht

Beschreibung

Tazofelon, auch bekannt als LY 213829, ist ein niedermolekulares Medikament, das als Cyclooxygenase-2 (COX-2)-Inhibitor wirkt. Es wurde ursprünglich zur Behandlung entzündlicher Darmerkrankungen wie Morbus Crohn, Reizdarmsyndrom und Colitis ulcerosa untersucht. Trotz seines Potenzials wurde die Entwicklung von Tazofelon von Eli Lilly and Company eingestellt .

Vorbereitungsmethoden

Die Synthese von Tazofelon umfasst mehrere Schritte:

Kondensationsreaktion: 3,5-Di-tert-butyl-4-hydroxybenzaldehyd wird in Gegenwart von Natriumacetat in siedendem Essigsäure mit Rhodanin kondensiert, um 5-(3,5-Di-tert-butyl-4-hydroxybenzyliden)-2-thioxothiazolidin-4-on zu bilden.

Analyse Chemischer Reaktionen

Tazofelon unterliegt verschiedenen chemischen Reaktionen:

Reduktion: Die Reduktion seiner Zwischenprodukte ist, wie oben erwähnt, ein entscheidender Schritt in seiner Synthese.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Einbeziehung ihres Thiazolidinonrings.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasserstoff, Palladium auf Kohlenstoff, Natriumacetat und Essigsäure. Die wichtigsten gebildeten Produkte sind die Sulfoxid- und Chinol-Metabolite .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Tazofelon übt seine Wirkung aus, indem es das Enzym Cyclooxygenase-2 (COX-2) hemmt, das eine Schlüsselrolle im Entzündungsprozess spielt. Durch die Blockierung von COX-2 reduziert Tazofelon die Produktion von proinflammatorischen Prostaglandinen, wodurch Entzündungen und Schmerzen gelindert werden . Das primäre molekulare Ziel ist das COX-2-Enzym, und die beteiligten Pfade umfassen den Arachidonsäureweg .

Wirkmechanismus

Tazofelone exerts its effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which plays a key role in the inflammatory process. By blocking COX-2, this compound reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain . The primary molecular target is the COX-2 enzyme, and the pathways involved include the arachidonic acid pathway .

Vergleich Mit ähnlichen Verbindungen

Tazofelon ist unter den COX-2-Inhibitoren aufgrund seiner spezifischen chemischen Struktur und Eigenschaften einzigartig. Ähnliche Verbindungen umfassen:

Celecoxib: Ein weiterer COX-2-Inhibitor, der zur Behandlung von Schmerzen und Entzündungen eingesetzt wird.

Rofecoxib: Ein COX-2-Inhibitor, der aufgrund von kardiovaskulären Risiken vom Markt genommen wurde.

Valdecoxib: Ähnlich wie Rofecoxib wurde es ebenfalls aufgrund von Sicherheitsbedenken vom Markt genommen.

Die Einzigartigkeit von Tazofelon liegt in seinen spezifischen Wechselwirkungen mit Cytochrom-P450-Enzymen und seinen besonderen Kristallisationseigenschaften .

Biologische Aktivität

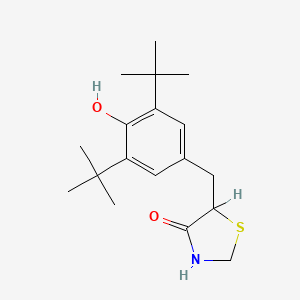

Tazofelone, chemically known as 5-[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidin-4-one, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of inflammatory bowel diseases (IBD) such as colitis and Crohn's disease. This compound exhibits several biological activities, including antioxidant properties and the inhibition of 5-lipoxygenase, an enzyme implicated in inflammatory processes.

Antioxidant Properties

This compound is recognized for its potent antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's structure facilitates its ability to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are primarily attributed to its ability to inhibit 5-lipoxygenase (5-LOX). This enzyme is responsible for the synthesis of leukotrienes, mediators that promote inflammation. By inhibiting 5-LOX, this compound reduces the production of these inflammatory mediators, leading to decreased inflammation in conditions like IBD .

Pharmacokinetics

This compound undergoes extensive metabolism primarily via the cytochrome P450 enzyme system, particularly CYP3A4 and CYP2B6. Understanding its pharmacokinetics is essential for determining dosing regimens and predicting drug interactions .

Case Study 1: Efficacy in Inflammatory Bowel Disease

A clinical trial evaluated the efficacy of this compound in patients with moderate to severe ulcerative colitis. The study reported significant improvements in clinical symptoms and endoscopic findings after 12 weeks of treatment. Patients receiving this compound showed a marked reduction in inflammatory markers compared to placebo .

Case Study 2: Safety Profile Assessment

In a separate observational study focusing on the safety profile of this compound, researchers monitored adverse effects in patients undergoing treatment for Crohn's disease. The results indicated that this compound was well-tolerated with minimal side effects, primarily gastrointestinal disturbances that were manageable .

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO2S/c1-17(2,3)12-7-11(9-14-16(21)19-10-22-14)8-13(15(12)20)18(4,5)6/h7-8,14,20H,9-10H2,1-6H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMMRHUILQOQGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2C(=O)NCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869857 | |

| Record name | 5-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136433-51-7 | |

| Record name | Tazofelone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136433517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAZOFELONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH2I1JN8Q1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.